molecular formula C12H13N3O2 B11725767 4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B11725767
M. Wt: 231.25 g/mol
InChI Key: YWXGPERQDYAMSC-UHFFFAOYSA-N
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Description

4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one is a chemical compound with a unique structure that includes a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization and subsequent methoxylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxyiminomethyl)benzonitrile
  • Methyl (2E)-2-(chloromethyl)phenylacetate
  • (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

Uniqueness

4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific structural features, such as the pyrazolone ring and methoxyimino group.

Biological Activity

4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a pyrazole ring system substituted with a methoxyimino group and a phenyl moiety, which may contribute to its biological activity. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:

  • Antiviral Activity : Certain pyrazole derivatives have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV).
  • Anticancer Properties : Some studies report that pyrazole compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may possess anti-inflammatory properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance:

  • A study demonstrated that a related pyrazole compound exhibited an EC50 value of 0.2 nM against HIV, indicating strong antiviral activity against both wild-type and resistant strains of the virus .

Table 1: Antiviral Efficacy of Pyrazole Derivatives

Compound NameVirus TargetedEC50 (nM)Reference
Pyrazole AHIV0.2
Pyrazole BHSV69% plaque reduction
Pyrazole CTobacco Mosaic Virus5–28

Anticancer Properties

The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. For example:

  • A derivative was found to have IC50 values lower than 1 µM in DLD-1 and HT-29 colon cancer cells, indicating significant antiproliferative effects .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Pyrazole DDLD-10.39
Pyrazole EHT-290.15

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Viral Replication : By interfering with viral enzymes or entry mechanisms.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways.
  • Modulation of Inflammatory Pathways : Reducing the expression of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the effectiveness of pyrazole compounds in clinical settings:

  • Study on HIV Resistance : A group of researchers evaluated the effectiveness of various pyrazole derivatives against HIV strains with resistance mutations. The results indicated that certain modifications to the pyrazole structure enhanced antiviral potency significantly .
  • Cancer Cell Line Studies : In vitro studies on human colon cancer cell lines showed that specific pyrazole derivatives led to reduced cell viability and increased apoptosis rates compared to controls .

Properties

IUPAC Name

4-(methoxyiminomethyl)-2-methyl-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-12(16)10(8-13-17-2)11(14-15)9-6-4-3-5-7-9/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXGPERQDYAMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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